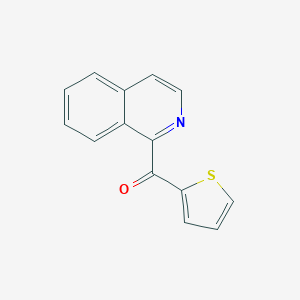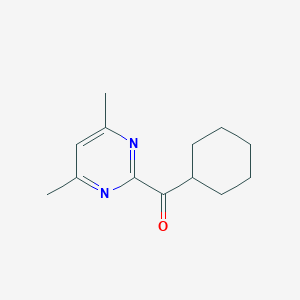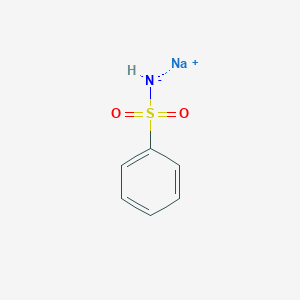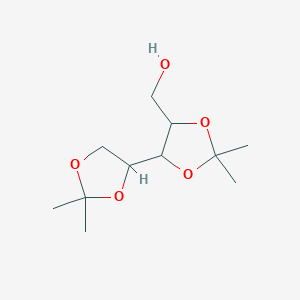
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide, also known as MBBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide exerts its effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. By inhibiting these enzymes, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide can block the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of the immune response, and the reduction of inflammation. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is its ability to selectively target specific enzymes and pathways involved in cancer cell proliferation. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide. One area of research involves the development of new cancer therapies that target carbonic anhydrase IX and XII. Another area of research involves the use of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide as an anti-inflammatory agent in diseases such as rheumatoid arthritis. Additionally, further studies are needed to explore the potential applications of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of the immune response, and the reduction of inflammation. While there are some limitations to its use in certain experimental settings, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide remains a promising candidate for further research in a variety of fields.
Méthodes De Synthèse
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemicals, such as 4-methylbenzenesulfonyl chloride and 2-aminobenzoxazole. The final product is a white crystalline powder that is stable under normal conditions.
Applications De Recherche Scientifique
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.
Propriétés
Nom du produit |
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H12N2O4S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
4-methyl-N-(4-oxo-3,1-benzoxazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10-6-8-11(9-7-10)22(19,20)17-15-16-13-5-3-2-4-12(13)14(18)21-15/h2-9H,1H3,(H,16,17) |
Clé InChI |
GVTWKFSQENDVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C(=O)O2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


